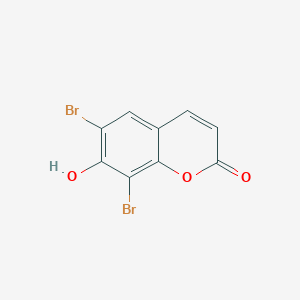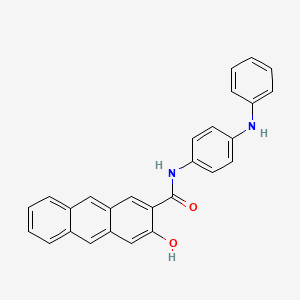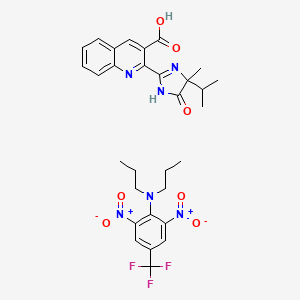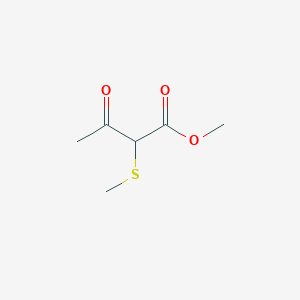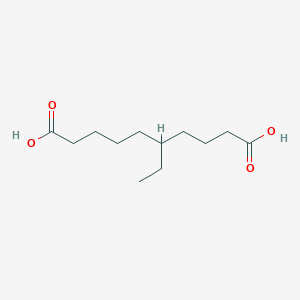
5-Ethyldecanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyldecanedioic acid: is an organic compound with the molecular formula C12H22O4. It belongs to the class of dicarboxylic acids, which are characterized by the presence of two carboxyl functional groups (-COOH). This compound is a derivative of decanedioic acid, with an ethyl group attached to the fifth carbon atom in the carbon chain. Dicarboxylic acids like this compound are important in various chemical processes and have applications in multiple fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyldecanedioic acid can be achieved through several methods. One common approach involves the oxidation of 5-ethyldecanoic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7) in acidic conditions. The reaction typically proceeds as follows:
[ \text{5-Ethyldecanoic acid} + \text{Oxidizing agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate the oxidation reaction. Additionally, continuous flow reactors may be employed to maintain optimal reaction conditions and improve scalability.
化学反応の分析
Types of Reactions: 5-Ethyldecanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of smaller carboxylic acids or carbon dioxide and water.
Reduction: Reduction of this compound can produce 5-ethyldecanol or other alcohol derivatives.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogenation with metal catalysts.
Substitution: Alcohols (for esterification), amines (for amidation), acid chlorides.
Major Products:
Oxidation: Smaller carboxylic acids, carbon dioxide, water.
Reduction: 5-Ethyldecanol, other alcohols.
Substitution: Esters, amides, other derivatives.
科学的研究の応用
Chemistry: 5-Ethyldecanedioic acid is used as a building block in organic synthesis. It can be employed in the preparation of polymers, resins, and other complex molecules.
Biology: In biological research, dicarboxylic acids like this compound are studied for their role in metabolic pathways and their potential as biomarkers for certain diseases.
Medicine: While specific medical applications of this compound are limited, its derivatives may have potential in drug development and therapeutic interventions.
Industry: In industrial applications, this compound is used in the production of plasticizers, lubricants, and corrosion inhibitors. Its properties make it suitable for enhancing the performance and durability of various materials.
作用機序
The mechanism of action of 5-ethyldecanedioic acid involves its interaction with molecular targets through its carboxyl functional groups. These groups can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic and electrophilic reactions. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, altering their activity.
Metal Coordination: Forming complexes with metal ions, affecting their biological availability.
Signal Transduction: Modulating signaling pathways through interactions with receptors or other proteins.
類似化合物との比較
Decanedioic acid (Sebacic acid): A dicarboxylic acid with a similar structure but without the ethyl group.
Adipic acid: A shorter-chain dicarboxylic acid used in the production of nylon.
Azelaic acid: A dicarboxylic acid with antimicrobial properties, used in skincare products.
Uniqueness: 5-Ethyldecanedioic acid is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. This structural difference can affect its solubility, melting point, and interactions with other molecules, making it distinct from other dicarboxylic acids.
特性
CAS番号 |
114804-19-2 |
|---|---|
分子式 |
C12H22O4 |
分子量 |
230.30 g/mol |
IUPAC名 |
5-ethyldecanedioic acid |
InChI |
InChI=1S/C12H22O4/c1-2-10(7-5-9-12(15)16)6-3-4-8-11(13)14/h10H,2-9H2,1H3,(H,13,14)(H,15,16) |
InChIキー |
XYQBPYXKPLWSGP-UHFFFAOYSA-N |
正規SMILES |
CCC(CCCCC(=O)O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14304477.png)
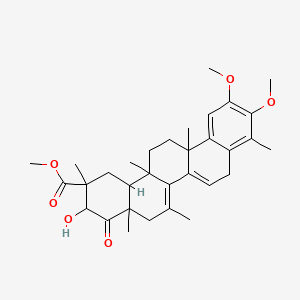
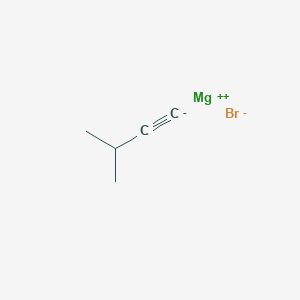
![2,6-Bis{[4-(pyrrolidin-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14304484.png)
![2',3,4',5-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14304488.png)
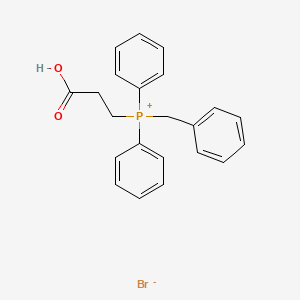
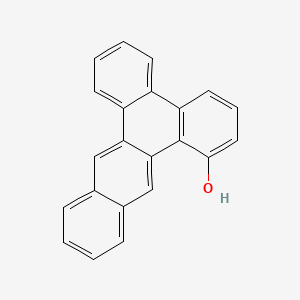
![1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide](/img/structure/B14304505.png)
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
